molecular formula C20H30N4O2 B5617986 N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide

N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide

Cat. No.: B5617986
M. Wt: 358.5 g/mol
InChI Key: ANYMXGZPQQATKA-SJORKVTESA-N
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Description

N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide is a complex organic compound that features a pyrrolidine ring, a tetrahydroquinoline moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Tetrahydroquinoline Moiety: This step may involve the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, often using reagents like carbodiimides.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medicinally, N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide could be investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and tetrahydroquinoline moieties may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide: shares similarities with other pyrrolidine and tetrahydroquinoline derivatives.

    This compound: is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which may result in unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-13(2)16-10-24(12-18(25)21-3)11-17(16)23-20(26)15-8-4-6-14-7-5-9-22-19(14)15/h4,6,8,13,16-17,22H,5,7,9-12H2,1-3H3,(H,21,25)(H,23,26)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYMXGZPQQATKA-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C2=CC=CC3=C2NCCC3)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2=CC=CC3=C2NCCC3)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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